An In-depth Technical Guide to the Synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole
An In-depth Technical Guide to the Synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a proposed synthetic pathway, detailed experimental protocols based on established methodologies for analogous structures, and expected characterization data.
Overview of Synthetic Strategy
The synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole can be achieved through a multi-step process commencing with a commercially available starting material, 4-methoxyaniline. The general synthetic approach involves the formation of the benzothiazole core followed by the introduction of the ethyl group at the 2-position.
The key steps are:
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Synthesis of 2-Amino-6-methoxybenzothiazole: This is achieved by the thiocyanation of 4-methoxyaniline.
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Preparation of 2-Amino-5-methoxythiophenol: This intermediate is obtained through the alkaline hydrolysis of 2-Amino-6-methoxybenzothiazole.
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Synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole: This final step involves the condensation of 2-amino-5-methoxythiophenol with propionaldehyde, followed by oxidation.
Experimental Protocols
The following protocols are based on established and reliable methods for the synthesis of similar benzothiazole derivatives.
Synthesis of 2-Amino-6-methoxybenzothiazole
This procedure follows the general method for the synthesis of 2-aminobenzothiazoles from anilines.
Materials:
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4-methoxyaniline
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Ammonium thiocyanate
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Glacial acetic acid
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Bromine
Procedure:
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A solution of 4-methoxyaniline (1.0 eq) in glacial acetic acid is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
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Ammonium thiocyanate (3.0 eq) is added to the solution, and the mixture is cooled to 0-5 °C in an ice bath.
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A solution of bromine (1.0 eq) in glacial acetic acid is added dropwise to the reaction mixture while maintaining the temperature below 10 °C.
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After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
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The mixture is then poured into ice water, and the precipitated solid is collected by filtration.
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The solid is washed with water and then neutralized with a sodium bicarbonate solution.
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The crude product is recrystallized from ethanol to afford pure 2-Amino-6-methoxybenzothiazole.
Preparation of 2-Amino-5-methoxythiophenol
This protocol is adapted from a known procedure for the hydrolysis of 2-aminobenzothiazoles.
Materials:
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2-Amino-6-methoxybenzothiazole
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Potassium hydroxide
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Hydrochloric acid
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Acetic acid
Procedure:
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To a stirred solution of 8N potassium hydroxide, 2-Amino-6-methoxybenzothiazole (1.0 eq) is added, and the mixture is refluxed overnight.
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The resulting solution is cooled to room temperature and neutralized by the addition of concentrated hydrochloric acid to pH 8.0, followed by acetic acid to pH 6.0.
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The precipitate which forms is filtered and washed with water to afford 2-amino-5-methoxythiophenol, which should be used immediately in the next step.
Synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole
This two-step procedure is based on the synthesis of 2-alkylbenzothiazoles from 2-aminothiophenols and aliphatic aldehydes.
Step 2.3.1: Condensation to 2-Ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole
Materials:
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2-Amino-5-methoxythiophenol
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Propionaldehyde
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Dichloromethane
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4Å Molecular sieves
Procedure:
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To a stirred solution of propionaldehyde (1.5 eq) in dichloromethane, 4Å molecular sieves are added.
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2-Amino-5-methoxythiophenol (1.0 eq) is added dropwise to the mixture, and it is stirred at room temperature for 1.5 - 2 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is filtered to remove the molecular sieves.
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The solvent is evaporated under reduced pressure to yield the crude 2-Ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole, which can be used in the next step without further purification.
Step 2.3.2: Oxidation to 2-Ethyl-6-methoxy-1,3-benzothiazole
Materials:
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Crude 2-Ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole
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Silica gel supported Pyridinium chlorochromate (PCC)
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Dichloromethane
Procedure:
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The crude 2-Ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole is dissolved in dichloromethane.
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Silica gel supported PCC (1.5 eq) is added to the solution, and the mixture is stirred at room temperature for 2-3 hours.
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The reaction is monitored by TLC.
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After completion, the reaction mixture is filtered through a pad of silica gel to remove the oxidant.
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The filtrate is concentrated under reduced pressure.
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The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to give the final product, 2-Ethyl-6-methoxy-1,3-benzothiazole.
Data Presentation
The following tables summarize the expected quantitative data for the key compounds in the synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Methoxyaniline | C₇H₉NO | 123.15 | Colorless to yellowish liquid |
| 2-Amino-6-methoxybenzothiazole | C₈H₈N₂OS | 180.23 | Yellowish solid |
| 2-Amino-5-methoxythiophenol | C₇H₉NOS | 155.22 | Off-white to pale yellow solid |
| 2-Ethyl-6-methoxy-1,3-benzothiazole | C₁₀H₁₁NOS | 193.27 | Pale yellow solid or oil |
Table 2: Expected Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Synthesis of 2-Amino-6-methoxybenzothiazole | 4-Methoxyaniline, NH₄SCN, Br₂ | Glacial Acetic Acid | 0 - RT | 3 - 4 | 60 - 70 |
| Preparation of 2-Amino-5-methoxythiophenol | 2-Amino-6-methoxybenzothiazole, KOH | Water | Reflux | 12 - 16 | 70 - 80 |
| Synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole | 2-Amino-5-methoxythiophenol, Propionaldehyde | Dichloromethane | RT | 4 - 6 | 80 - 90 |
Table 3: Predicted Spectroscopic Data for 2-Ethyl-6-methoxy-1,3-benzothiazole
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (d, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 6.90 (dd, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 3.10 (q, 2H, -CH₂-), 1.45 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.0 (C=N), 156.0 (C-OCH₃), 153.0 (Ar-C), 135.0 (Ar-C), 124.0 (Ar-CH), 115.0 (Ar-CH), 104.0 (Ar-CH), 55.8 (-OCH₃), 28.0 (-CH₂-), 14.0 (-CH₃) |
| IR (KBr, cm⁻¹) | ν: 3060 (Ar C-H), 2970, 2930, 2870 (Aliphatic C-H), 1600 (C=N), 1520 (C=C), 1250 (C-O) |
| Mass Spectrometry (EI) | m/z (%): 193 (M⁺, 100), 178 (M⁺ - CH₃, 40), 164 (M⁺ - C₂H₅, 20) |
Note: The spectroscopic data presented are predicted based on the analysis of structurally similar compounds and may vary slightly from experimentally obtained values.
Visualizations
Synthetic Pathway
Caption: Synthetic route to 2-Ethyl-6-methoxy-1,3-benzothiazole.
Experimental Workflow for Final Synthesis Step
